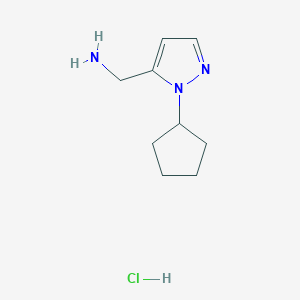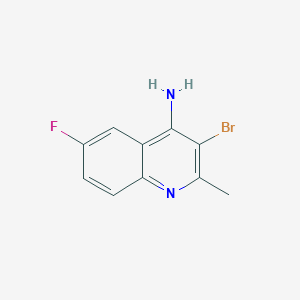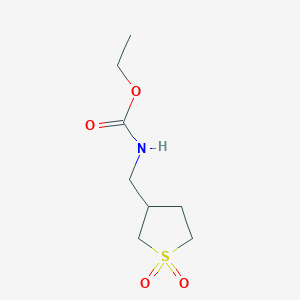![molecular formula C18H10Cl2N6 B12221955 2,7-bis(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12221955.png)
2,7-bis(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-bis(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorophenylhydrazine with 3-chlorobenzoyl chloride to form an intermediate, which is then cyclized with appropriate reagents to yield the final product . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and other advanced techniques can also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,7-bis(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound. These derivatives can exhibit different biological activities and properties, making them valuable for further research and development .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,7-bis(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound has been shown to bind to adenosine receptors, acting as an antagonist . This interaction can modulate various cellular processes, including signal transduction and gene expression, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Bis(1,2,4-triazolo[3,4-]):
Uniqueness
2,7-bis(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique combination of structural features and biological activities. Its ability to interact with adenosine receptors and its potential as a therapeutic agent make it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H10Cl2N6 |
|---|---|
Molecular Weight |
381.2 g/mol |
IUPAC Name |
4,10-bis(3-chlorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H10Cl2N6/c19-12-4-1-3-11(7-12)16-23-18-15-9-22-26(14-6-2-5-13(20)8-14)17(15)21-10-25(18)24-16/h1-10H |
InChI Key |
YEZXQWSFLMEQCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Cyclopentylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B12221884.png)

![2,5-dibromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B12221898.png)
amine](/img/structure/B12221900.png)

![N-[(3-Chloro-2-methylphenyl)methyl]-2-[[(5-methoxy-3-pyridinyl)amino]sulfonyl]benzamide](/img/structure/B12221904.png)
![[4-(Cyclopropylmethoxy)-3-fluorophenyl]amine](/img/structure/B12221911.png)

![1-Methyl-n,n'-diphenyl-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12221927.png)
![1-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)ethan-1-one](/img/structure/B12221935.png)


![N-[bis(dimethylamino)phosphoryl]benzenesulfonamide](/img/structure/B12221947.png)
![1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12221949.png)
